4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
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Overview
Description
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a chloro-substituted benzaldehyde group and a hydroxy-methylazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Shares the chloro-substituted benzaldehyde structure but lacks the azetidine moiety.
2-Chloro-4-hydroxybenzaldehyde: Contains a chloro and hydroxy group on the benzaldehyde ring but differs in the position and presence of the azetidine ring.
4-Hydroxy-3-methoxybenzaldehyde: Features a hydroxy and methoxy group on the benzaldehyde ring, differing in functional groups and positions .
Uniqueness
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-4-9(12)3-2-8(10)5-14/h2-5,15H,6-7H2,1H3 |
InChI Key |
VGWRFKSMISPEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C=CC(=C2)Cl)C=O)O |
Origin of Product |
United States |
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